molecular formula C18H29ClN2O B195690 Levobupivacaine hydrochloride CAS No. 27262-48-2

Levobupivacaine hydrochloride

Cat. No.: B195690
CAS No.: 27262-48-2
M. Wt: 324.9 g/mol
InChI Key: SIEYLFHKZGLBNX-NTISSMGPSA-N
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Description

Levobupivacaine hydrochloride is a long-acting amide local anesthetic used primarily for regional anesthesia and pain management. It is the S-enantiomer of bupivacaine, which means it is a specific optical isomer of the racemic mixture of bupivacaine. This compound is known for its reduced cardiotoxicity and central nervous system toxicity compared to bupivacaine, making it a safer alternative for clinical use .

Mechanism of Action

Target of Action

Levobupivacaine Hydrochloride, also known as Levobupivacaine HCl, primarily targets neuronal sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for nerve impulse transmission .

Mode of Action

Levobupivacaine HCl exerts its local anesthetic effect by causing a reversible blockade of open neuronal sodium channels . Specifically, the drug binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarization . This blockade inhibits the propagation of action potentials, leading to a loss of sensation .

Biochemical Pathways

The primary biochemical pathway affected by Levobupivacaine HCl is the sodium ion influx through voltage-gated sodium channels . By blocking these channels, Levobupivacaine HCl prevents the depolarization of the neuronal membrane, inhibiting the propagation of action potentials . This results in a decrease in nerve impulse transmission, leading to a loss of sensation .

Pharmacokinetics

The pharmacokinetic properties of Levobupivacaine HCl are similar to that of bupivacaine . Both are extensively metabolized in the liver and excreted in the urine and feces . Dose adjustment is important in certain populations, such as pediatrics and the elderly . In vitro, animal model, and human studies confirm a lower risk of cardiac and central nervous system toxicity with Levobupivacaine HCl compared with bupivacaine .

Result of Action

The result of Levobupivacaine HCl’s action is the production of local or regional anesthesia . By blocking the propagation of sensory and nociceptive nerve afferents to the central nervous system, Levobupivacaine HCl produces analgesia and anesthesia . These effects also result in the inhibition of efferent motor nerves .

Action Environment

The action of Levobupivacaine HCl can be influenced by various environmental factors. For instance, during Local Anesthetic Systemic Toxicity (LAST), high doses of local anesthetics bind to voltage-gated sodium channels in the central nervous system (CNS) and heart—remote sites from their intended peripheral nerve targets . This indicates that the systemic distribution of the drug can affect its action and efficacy .

Biochemical Analysis

Biochemical Properties

Levobupivacaine Hydrochloride exhibits effects on motor and sensory nerves by inhibiting the opening of voltage-gated sodium channels, and hence propagation of neuronal action potentials . This compound interacts with neuronal sodium channels, causing a reversible blockade .

Cellular Effects

This compound influences cell function by inhibiting sodium ion influx into nerve cells . This inhibition affects the propagation of sensory and nociceptive nerve afferents to the central nervous system, resulting in the inhibition of efferent motor nerves .

Molecular Mechanism

This compound exerts its effects at the molecular level by causing a reversible blockade of open neuronal sodium channels . This blockade is time-dependent and voltage-gated . Specifically, the drug binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarisation .

Temporal Effects in Laboratory Settings

This compound is a long-acting amide local anaesthetic . The drug typically starts taking effect within 15 minutes and can last up to 16 hours depending on factors such as site of administration and dosage .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The drug is generally well tolerated, but dose adjustment is important in populations such as paediatrics and the elderly . No signs of cardiovascular depression or neurotoxicity were observed in any of the dogs, suggesting that the occurrence of severe adverse effects after administration of this compound at the doses used in this study is unlikely .

Metabolic Pathways

This compound is extensively metabolised, with no unchanged Levobupivacaine detected in urine or feces . In vitro studies using [14 C] Levobupivacaine showed that CYP3A4 isoform and CYP1A2 isoform mediate the metabolism of Levobupivacaine to desbutyl Levobupivacaine and 3-hydroxy Levobupivacaine, respectively .

Transport and Distribution

This compound is transported and distributed within cells and tissues . The lipophilic components of Levobupivacaine allow it to cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is primarily at the neuronal sodium channels where it exerts its local anaesthetic effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of levobupivacaine hydrochloride typically starts with the chiral separation of (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide using L-(–)-dibenzoyl tartaric acid. This is followed by a substitution reaction and a salting process to obtain this compound with high purity and enantiomeric excess .

Industrial Production Methods: Industrial-scale production involves optimizing the synthesis process to ensure high yield and purity. The process includes steps such as chiral separation, substitution reactions, and crystallization. Techniques like high-performance liquid chromatography (HPLC) are used to monitor and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Levobupivacaine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Levobupivacaine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Levobupivacaine Hydrochloride: this compound is unique due to its lower toxicity profile, making it a safer option for patients requiring regional anesthesia. Its longer duration of action and reduced vasodilation compared to bupivacaine also contribute to its clinical advantages .

Properties

IUPAC Name

(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEYLFHKZGLBNX-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046071
Record name Levobupivacaine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27262-48-2
Record name 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobupivacaine hydrochloride [USAN]
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Record name Levobupivacaine hydrochloride
Source EPA DSSTox
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Record name (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride
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Record name LEVOBUPIVACAINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does levobupivacaine hydrochloride exert its anesthetic effects?

A1: this compound, like other local anesthetics, reversibly binds to voltage-gated sodium channels on neuronal membranes. [] This binding interferes with the influx of sodium ions, effectively blocking nerve impulse initiation and transmission, leading to analgesia and anesthesia. []

Q2: Does the S(−)-enantiomer configuration of this compound offer any advantages?

A2: Research suggests that the S(−)-enantiomer of bupivacaine, levobupivacaine, exhibits less vasodilation and potentially a longer duration of action compared to the racemic mixture (bupivacaine). [, ] Several studies have compared levobupivacaine to bupivacaine and other local anesthetics, investigating differences in potency, duration of action, and side effects. [, ]

Q3: Is the concentration difference between levobupivacaine base and this compound clinically significant?

A3: Yes, the difference between levobupivacaine base and this compound concentrations, which is 12.6%, has been highlighted as a potential source of confusion and misinterpretation in research studies. [] When comparing levobupivacaine with other local anesthetics, it is crucial to account for this difference to ensure accurate dose comparisons. [, ]

Q4: Are there any known polymorphs of this compound?

A5: Yes, research has identified four crystal polymorphs (A°, B, C, and D) and a monohydrate of this compound. [] These forms exhibit different physicochemical properties, potentially influencing the drug's stability, solubility, and bioavailability.

Q5: What analytical methods are commonly employed to determine this compound concentration and purity?

A7: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound, determining related substances, and assessing enantiomeric purity. [, , , ] Chiral HPLC methods, employing chiral stationary phases, are particularly useful for separating and quantifying the enantiomers of bupivacaine. [, ]

Q6: Have any studies investigated the long-term stability of this compound formulations?

A8: Yes, research has explored the stability of sufentanil citrate combined with this compound in 0.9% sodium chloride infusion bags stored at 4°C. [] These studies provide valuable insights into the long-term stability of such formulations, crucial for ensuring drug efficacy and safety.

Q7: What are the common clinical applications of this compound?

A9: this compound is frequently used for various procedures requiring regional anesthesia or analgesia, including labor analgesia, postoperative pain management, and surgical anesthesia. [, , , , , , , , , ]

Q8: Have there been any studies investigating the efficacy of this compound in specific surgical procedures?

A10: Yes, numerous studies have explored the use of this compound in specific surgical contexts, such as tonsillectomy, cesarean sections, infraumbilical surgeries, and hip replacements. [, , , , , , , , , ] These studies evaluate factors like pain control, duration of analgesia, motor blockade, and side effects.

Q9: How does the efficacy of this compound compare to other local anesthetics like bupivacaine and ropivacaine?

A11: Multiple studies have directly compared this compound to bupivacaine and ropivacaine in various clinical settings. [, , , , ] These investigations aim to determine differences in onset and duration of action, analgesic efficacy, motor blockade, and side effect profiles, ultimately guiding clinicians in selecting the most appropriate local anesthetic for specific patient populations and procedures.

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